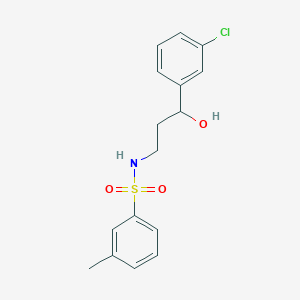
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step chemical processes, including the use of chloroaniline and chloroalkyl isothiocyanates or isocyanates as starting materials. These processes can include reactions such as sulfochlorination and amidation to introduce the sulfonamide group, as well as the Reformatsky reaction to build the molecule's backbone while incorporating chlorophenyl and methylbenzenesulfonamide functionalities (Ebrahimi et al., 2015), (Chern et al., 1990).
Molecular Structure Analysis
Structural analysis of sulfonamide compounds similar to this compound reveals a complex arrangement of atoms and functional groups. X-ray crystallography and molecular modeling studies provide insights into their molecular conformations, highlighting intramolecular interactions such as hydrogen bonding and van der Waals forces that contribute to their stability and reactivity. For instance, studies on N-aryl-2,5-dimethoxybenzenesulfonamides have detailed various weak intermolecular interactions, contributing to different supramolecular architectures (Shakuntala et al., 2017).
科学的研究の応用
Chemical Synthesis and Intermediates
Sulfonamide derivatives are pivotal in the synthesis of complex molecules due to their reactivity and ability to act as intermediates. For instance, the synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate demonstrated the role of sulfonamide derivatives as promising intermediates for the development of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012). Such chemical synthesis applications underscore the importance of sulfonamide derivatives in creating medically relevant compounds.
Anticancer Activity
Research into the anticancer effects of new dibenzenesulfonamides highlights the therapeutic potential of sulfonamide derivatives. A study demonstrated that certain dibenzenesulfonamides induced apoptosis and autophagy pathways in cancer cells, in addition to inhibiting carbonic anhydrase isoenzymes associated with tumor growth (H. Gul et al., 2018). These findings reveal the diverse mechanisms through which sulfonamide derivatives can exert antitumor effects.
Antibacterial Activity
Sulfonamide derivatives also exhibit significant antibacterial activity. Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising activity against various Gram-positive bacterial strains (J. Sławiński et al., 2013). This research suggests the potential of sulfonamide compounds in developing new antibiotics to combat resistant bacterial infections.
DNA Interaction and Antitumor Properties
The study of mixed-ligand copper(II)-sulfonamide complexes provided insights into the DNA binding, cleavage, genotoxicity, and anticancer activity of sulfonamide derivatives. These complexes exhibited a strong propensity to bind with DNA and showed selective antiproliferative activity against tumor cells, highlighting their potential as cancer therapeutic agents (M. González-Álvarez et al., 2013).
Electrophilic Cyanation
A novel approach to the synthesis of benzonitriles involved the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide. This methodology facilitated the synthesis of various benzonitriles, including pharmaceutical intermediates, demonstrating the utility of sulfonamide derivatives in organic synthesis (P. Anbarasan, H. Neumann, & M. Beller, 2011).
作用機序
Target of Action
Similar compounds have been reported to interact with various cellular targets
Mode of Action
Compounds with similar structures have been reported to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This leads to changes in cellular energy production and can affect various cellular processes.
Biochemical Pathways
Related compounds have been reported to affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia and is involved in various processes such as cell survival, angiogenesis, and glucose metabolism .
Result of Action
Related compounds have been reported to cause the gradual destruction of living cells and death of the organism . They can also disrupt lysosomal degradation during autophagy .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, the presence of certain bacteria can facilitate the biodegradation of similar herbicides, influencing their environmental persistence and efficacy .
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-4-2-7-15(10-12)22(20,21)18-9-8-16(19)13-5-3-6-14(17)11-13/h2-7,10-11,16,18-19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRATQKHRHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


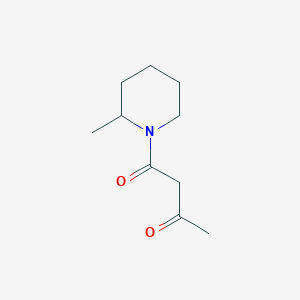
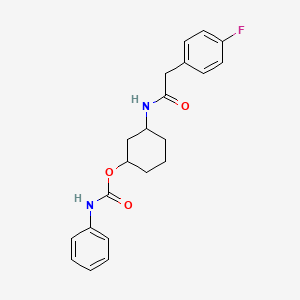
![(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2481264.png)
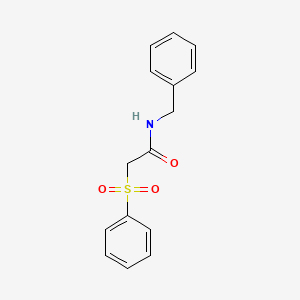
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
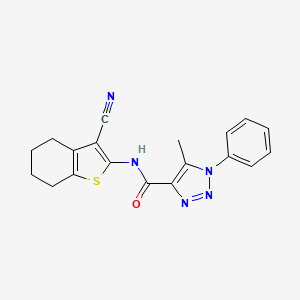
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)
![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)


![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)